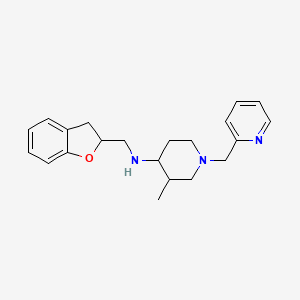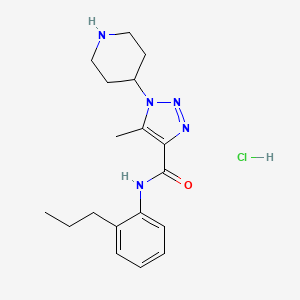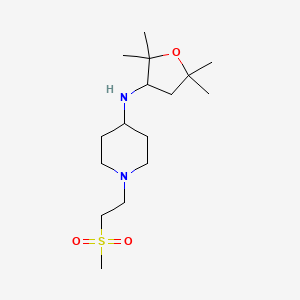![molecular formula C17H29N3O2 B7639976 1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one, also known as ADB-PINACA, is a synthetic cannabinoid that has been identified as a designer drug. It was first synthesized in 2012 and has gained popularity as a recreational drug due to its psychoactive effects. However, ADB-PINACA also has potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation, CB1 receptors inhibit the release of neurotransmitters such as glutamate and GABA, leading to various physiological effects. This compound has been shown to induce analgesia, hypothermia, and catalepsy in animal models.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects due to its activation of the CB1 receptor. It has been shown to induce analgesia, hypothermia, and catalepsy in animal models. This compound also has potential therapeutic applications for the treatment of pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise control over the experimental conditions. This compound is also easily synthesized, which makes it readily available for research purposes. However, this compound also has limitations. It is a designer drug that is not approved for human use, which limits its potential applications in clinical research. Additionally, the psychoactive effects of this compound may interfere with certain experimental protocols.
Orientations Futures
There are several future directions for research on 1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one. One potential direction is the development of new therapeutic agents that target the CB1 receptor. This compound can be used as a lead compound to develop new drugs that have improved efficacy and safety profiles. Another direction is the study of the long-term effects of this compound use. As a designer drug, this compound has not been extensively studied in humans, and its long-term effects on health are unknown. Finally, this compound can be used to study the mechanisms of cannabinoid receptor activation and to develop new tools for the study of the endocannabinoid system.
Méthodes De Synthèse
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the condensation of 4-methylpent-3-en-2-one with 4-aminobutan-1-ol to form 1-(4-methylpent-3-en-2-one)-4-aminobutan-1-ol. This intermediate is then reacted with 3,5-dimethyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one has potential applications in scientific research due to its unique chemical properties. It is a potent agonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound can be used to study the biochemical and physiological effects of CB1 activation and to develop new therapeutic agents that target this receptor.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-12(11-16(21)20-9-7-5-6-8-10-20)18-13(2)17-14(3)19-22-15(17)4/h12-13,18H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIQNNRUJOYQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)NC(C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)

![[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)